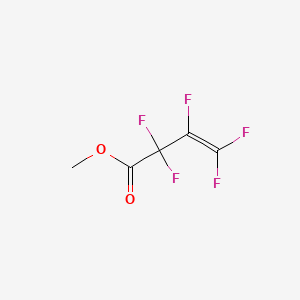

Methyl perfluorobuten-3-oate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,4,4-pentafluorobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O2/c1-12-4(11)5(9,10)2(6)3(7)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKKPFXZCSUOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=C(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174564 | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20562-79-2 | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl perfluorobuten-3-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Advancements for Methyl Perfluorobuten 3 Oate

Historical Evolution of Perfluoroalkene Ester Synthesis

The synthesis of perfluoroalkene esters is rooted in the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century. Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity. The development of milder and more selective fluorinating agents was a critical step forward.

Historically, the synthesis of per- and polyfluoroalkyl substances (PFAS) has relied on two primary processes: direct fluorination, such as electrochemical fluorination (ECF), and oligomerization, like fluorotelomerization. nih.gov ECF, for instance, involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride (B91410). fluorine1.ru While effective for producing a variety of perfluorinated compounds, these early methods often resulted in complex mixtures and low yields of the desired product.

The synthesis of hydrofluoroethers (HFEs), a class of compounds related to perfluoroalkene esters, has also informed the development of synthetic strategies. rsc.org An overview of HFE synthesis highlights conventional methods like the alkylation of fluorinated alkoxides and the fluorination of thionyl esters. rsc.org These foundational techniques laid the groundwork for more refined approaches to synthesizing specific fluorinated esters.

Established Synthetic Strategies for Methyl perfluorobuten-3-oate

Several established strategies have been employed for the synthesis of this compound, each with its own set of advantages and mechanistic considerations.

Direct Fluorination Techniques and Their Mechanistic Implications

Direct fluorination involves the introduction of fluorine atoms directly onto a hydrocarbon backbone. For the synthesis of perfluorinated esters, this can be achieved using reagents like sulfur tetrafluoride (SF₄) or through electrochemical fluorination. The fluorination of a precursor like dimethyl succinate (B1194679) with elemental fluorine diluted with nitrogen has been shown to produce the perfluorinated dimethyl ester of succinic acid in good yield. fluorine1.ru

The mechanisms of these reactions are complex and can involve radical or ionic intermediates. The choice of fluorinating agent and reaction conditions, such as temperature and solvent, is crucial for controlling the extent of fluorination and minimizing side reactions. Factorial design experiments can be used to optimize these parameters to maximize the yield of the target compound.

Precursor-Based Esterification Methods for Perfluorinated Building Blocks

An alternative to direct fluorination is the use of pre-fluorinated building blocks that are then subjected to esterification. This approach offers greater control over the final structure of the molecule. One common method involves the reaction of a metal fluoride salt, such as silver fluoride, with a perfluoroacyl fluoride in a nitrile solvent to form a perfluoroalkoxide intermediate. This intermediate is then alkylated to yield the desired fluorinated ester.

A laboratory-scale synthesis of a related compound, methyl perfluoroisobutyl ether, utilizes silver fluoride and heptafluoroisobutyryl fluoride. This method, which proceeds via a perfluoroalkoxide intermediate, can be adapted for the synthesis of this compound by selecting the appropriate perfluorinated acyl fluoride precursor.

Emerging Catalytic Approaches in this compound Synthesis

Recent advancements have focused on the development of catalytic methods for the synthesis of fluorinated compounds, aiming for higher efficiency and selectivity. While specific catalytic methods for this compound are not extensively detailed in the provided results, general trends in the field point towards the use of transition metal catalysts. For example, a ruthenium N-heterocyclic carbene (NHC) complex has been used for catalyzed C-F activation and ether formation. rsc.org

The synthesis of methyl lactate (B86563) from sugars has been achieved with high yields using catalysts like Sn(salen)/octylmethyl imidazolium (B1220033) bromide. nih.gov Such catalytic systems, particularly those involving Lewis acids, could potentially be adapted for the synthesis of fluorinated esters. nih.gov

Asymmetric Synthesis and Chiral Induction in this compound Derivatives

The development of asymmetric methods to introduce chirality into fluorinated molecules is a significant area of research, driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals. rsc.org While specific examples for the asymmetric synthesis of this compound are not prevalent, the principles can be extrapolated from related systems.

Catalytic asymmetric synthesis of CF₃-substituted tertiary propargylic alcohols has been achieved via a direct aldol (B89426) reaction using a Cu(II)/chiral hydroxamic acid catalyst. rsc.org Similarly, chiral tin alkoxides have been used to catalyze the reaction of dialkyl azodicarboxylates with alkenoate cyclic esters, yielding optically active α-hydrazino ketones. thieme.de These examples demonstrate the potential for creating stereogenic centers in molecules containing fluorinated groups and ester functionalities. The synthesis of optically active 3,3,3-trifluoroalanine derivatives has also been accomplished using N-silylimine of trifluoropyruvate in a Mannich reaction with acetone, catalyzed by L- or D-proline. nuph.edu.ua

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical products to reduce or eliminate the use and generation of hazardous substances. acs.orgcore.ac.uk Key principles include maximizing atom economy, using safer solvents, and designing energy-efficient processes. acs.org

In the context of this compound synthesis, this translates to several potential improvements. The use of enzymes, for instance, can avoid the need for protecting groups, leading to cleaner processes, as seen in the industrial synthesis of semi-synthetic antibiotics. acs.org An organophotoredox-catalyzed method for the synthesis of β-fluorocarboxylic esters in ethanol (B145695) represents an environmentally friendly approach. rsc.org

Furthermore, the choice of reaction conditions can significantly impact the environmental footprint of a synthesis. The use of alternative energy sources like microwaves, ultrasound, or mechanochemical treatment can accelerate reaction rates and enhance product yields, often under milder conditions. mdpi.com For example, microwave-assisted synthesis of ethyl levulinate using a deep eutectic system as a catalyst demonstrated significantly reduced reaction times. mdpi.com

Elucidation of Reaction Mechanisms Involving Methyl Perfluorobuten 3 Oate

Electronic Structure and Reactivity Descriptors of the Perfluorobuten-3-oate Moiety

The reactivity of methyl perfluorobuten-3-oate is fundamentally governed by the electronic properties of its perfluorobuten-3-oate moiety. The presence of multiple fluorine atoms, the most electronegative element, creates a strong inductive effect, withdrawing electron density from the carbon backbone. This effect is particularly pronounced at the carbon-carbon double bond, rendering it electron-deficient. Consequently, the π-bond in this compound is significantly less nucleophilic than the double bond in its non-fluorinated hydrocarbon counterparts.

This electron-poor nature makes the double bond highly susceptible to attack by nucleophiles. researchgate.net Fluorinated alkenes, in general, exhibit a chemistry that is often complementary to their hydrocarbon analogues, being prone to nucleophilic attack, sometimes dramatically so. researchgate.net The terminal difluoromethylene carbon in similar 1,1-difluoroalkenes is noted as being highly electrophilic. researchgate.net The combination of the perfluoroalkyl group and the ester functionality further influences the electronic distribution. The ester group, while also electron-withdrawing, can engage in resonance, but the overwhelming inductive effect of the fluorine atoms dominates the molecule's reactivity profile. This makes the β-carbon of the double bond the primary site for nucleophilic addition.

Radical Reaction Pathways and Intermediates

Radical reactions involving this compound, particularly in the context of polymerization, are characterized by distinct mechanistic steps. Perfluoroalkyl iodides are known to react with alkenes when heated, irradiated, or in the presence of a radical initiator to form addition products. acs.org These reactions often proceed via a free radical chain mechanism. acs.org

The kinetics of radical polymerization are defined by the rates of initiation, propagation, and termination.

Initiation: This first step involves the generation of free radicals, typically from a radical initiator like azoisobutyronitrile (AIBN) or through thermal or photochemical means. acs.orgsemanticscholar.org The initiator-derived radical then adds to the electron-deficient double bond of a this compound molecule, forming a new carbon-centered radical.

Propagation: The newly formed radical intermediate rapidly adds to another monomer molecule. This step is repeated, leading to the growth of a polymer chain. The rate of propagation is a critical factor in determining the final molecular weight of the polymer. In the radical-initiated reactions of similar unsaturated esters like methyl methacrylate (B99206) with OH radicals, the addition of the radical to the C=C bond is a key pathway. mdpi.com

Termination: The growth of polymer chains is halted through termination reactions. This typically occurs through combination, where two growing polymer radicals combine to form a single chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains.

Table 1: Rate Constants for Radical Reactions of Related Unsaturated Compounds

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|---|

| 3-methyl-2-butenal | OH | (6.21 +/- 0.18) x 10⁻¹¹ | 296 +/- 2 |

| Methyl Methacrylate | O₃ | (6.7 ± 0.9) × 10⁻¹⁸ | 294 ± 2 |

| 2-methylfuran | OH | 7.31 ± 0.35 x 10⁻¹¹ | 296 ± 2 |

| 3-methylfuran | OH | 8.73 ± 0.18 x 10⁻¹¹ | 296 ± 2 |

Data is for analogous compounds to illustrate typical reaction kinetics. mdpi.comnih.govnih.gov

Chain transfer is a crucial reaction in polymerization that can limit the molecular weight of the resulting polymer. wikipedia.org In this process, the activity of a growing polymer radical is transferred to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent (CTA), which terminates the original chain and creates a new radical to initiate a new chain. wikipedia.org

The general equation for chain transfer is: P• + XR → PX + R• wikipedia.org

Common CTAs include thiols and halocarbons. wikipedia.org In the context of this compound polymerization, the choice of solvent and the presence of any impurities can significantly influence the extent of chain transfer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a specific type of controlled radical polymerization that utilizes a CTA (a RAFT agent) to mediate the polymerization via a degenerative chain transfer process, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. semanticscholar.org

Pericyclic Reactions and Cycloaddition Chemistry

The reactivity of this compound in pericyclic reactions, particularly cycloadditions, is significantly influenced by the presence of multiple fluorine atoms. These electron-withdrawing groups substantially lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it a potent dienophile for Diels-Alder reactions. The electron-deficient nature of the double bond in this compound facilitates its reaction with electron-rich dienes.

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. libretexts.org The fluorine substituents on this compound enhance its dienophilic character, leading to favorable cycloaddition reactions. For instance, in reactions with cyclic dienes such as cyclopentadiene (B3395910) or 1,3-cyclohexadiene, this compound is expected to yield fluorinated bicyclic adducts. The stereoselectivity of these reactions, whether endo or exo, is governed by secondary orbital interactions and steric effects, which can be influenced by the fluorine substituents. nih.govresearchgate.net

Research on analogous fluorinated dienophiles has shown that fluorine substitution can impact not only the rate of reaction but also the stereochemical outcome. nih.gov For example, the Diels-Alder reaction of α-fluorobenzyl acrylate (B77674) with cyclopentadiene was found to be slower than its non-fluorinated counterpart and exhibited a preference for the exo product, a reversal of the typical endo selectivity. nih.gov This highlights the complex interplay of electronic and steric effects imparted by fluorine atoms.

The regioselectivity of cycloaddition reactions involving unsymmetrical dienes is also a critical aspect. The fluorine atoms and the methyl ester group in this compound will direct the orientation of the diene in the transition state, leading to the preferential formation of one regioisomer over another.

Below is a table summarizing the expected outcomes of Diels-Alder reactions between this compound and various dienes, based on the general reactivity of fluorinated alkenes.

| Diene | Expected Product Type | Potential Selectivity Considerations |

| 1,3-Butadiene (B125203) | Fluorinated cyclohexene (B86901) derivative | Regioselectivity will be influenced by the electronic effects of the substituents on the diene. |

| Cyclopentadiene | Fluorinated norbornene derivative | Endo/exo selectivity will be a key factor, potentially favoring the exo product due to fluorine substitution. nih.govresearchgate.net |

| 2,3-Dimethyl-1,3-butadiene | Tetramethyl-substituted fluorinated cyclohexene | The electron-donating methyl groups on the diene will enhance the reaction rate. |

| Anthracene | Fluorinated dibenzobarrelene derivative | Reaction may require thermal conditions to overcome the aromaticity of the central ring of anthracene. |

Computational Probing of Reaction Transition States and Energy Landscapes

Computational chemistry provides invaluable insights into the mechanisms, transition states, and energy landscapes of reactions involving complex molecules like this compound. rsc.orgrsc.orgresearchgate.net Density Functional Theory (DFT) is a commonly employed method for these investigations, as it offers a good balance between accuracy and computational cost. nih.gov

For the pericyclic reactions of this compound, computational studies can elucidate the following:

Transition State Geometries: DFT calculations can determine the three-dimensional structure of the transition state for cycloaddition reactions. This allows for the analysis of bond-forming and bond-breaking distances, as well as the dihedral angles that dictate the stereochemical outcome.

Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction rate. Computational studies on similar fluorinated systems have often focused on understanding the origin of reaction rate deceleration observed experimentally. nih.gov

Reaction Pathways: The entire energy landscape of the reaction can be mapped out, including the reactants, transition state, and products. This helps to confirm whether the reaction proceeds through a concerted mechanism, which is characteristic of pericyclic reactions, or a stepwise pathway involving intermediates. msu.eduunina.it

Orbital Interactions: Analysis of the molecular orbitals, particularly the HOMO (Highest Occupied Molecular Orbital) of the diene and the LUMO of the dienophile, can explain the observed reactivity and selectivity. udel.edu The significant lowering of the LUMO energy of this compound due to its fluorine substituents would be a key finding from such an analysis.

A computational study of the Diels-Alder reaction between this compound and a simple diene like 1,3-butadiene would involve the following steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and 1,3-butadiene) and the expected product (the fluorinated cyclohexene adduct) are optimized.

Transition State Search: A search for the transition state structure connecting the reactants and the product is performed. This is often the most computationally intensive step.

Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy values.

The table below presents hypothetical activation energy data for the Diels-Alder reaction of this compound with different dienes, as would be determined by computational methods.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| This compound + 1,3-Butadiene | DFT (B3LYP/6-31G) | 15.2 | "Ortho" regioisomer favored |

| This compound + Cyclopentadiene | DFT (B3LYP/6-31G) | 12.8 | Exo stereoisomer favored |

| This compound + 2,3-Dimethyl-1,3-butadiene | DFT (B3LYP/6-31G*) | 14.1 | High regioselectivity for the "para" product |

These computational approaches are essential for rationalizing experimental observations and for predicting the reactivity of novel fluorinated compounds in pericyclic reactions. rsc.orgnih.gov

Polymerization Chemistry of Methyl Perfluorobuten 3 Oate

Homopolymerization Modalities of Methyl perfluorobuten-3-oate

Free Radical Polymerization: Kinetic and Thermodynamic Aspects

No specific studies detailing the kinetic and thermodynamic parameters for the free-radical polymerization of this compound have been found. Information regarding its rate of polymerization, activation energy, and enthalpy of polymerization is currently unavailable. Such data is crucial for designing and controlling polymerization processes to achieve desired molecular weights and polymer properties.

Controlled/Living Polymerization Techniques

The application of controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or Nitroxide-Mediated Polymerization (NMP), to this compound has not been reported. These methods are instrumental in synthesizing well-defined polymers with controlled architectures, and the absence of research in this area limits the potential for creating advanced materials from this monomer.

Anionic Polymerization Systems

Similarly, there is a lack of information on the anionic polymerization of this compound. While fluorinated monomers can sometimes be amenable to anionic methods, the specific conditions and outcomes for this particular compound have not been investigated.

Coordination Polymerization and Organometallic Catalysis

The use of coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, for this compound has not been explored in the available literature. This pathway can offer unique control over polymer stereochemistry, and its applicability to this monomer remains an open question.

Copolymerization with Diverse Monomer Systems

There is no published data on the copolymerization of this compound with other monomers. Reactivity ratios, which are essential for predicting copolymer composition and microstructure, have not been determined for any comonomer pairs involving this compound. This lack of data prevents the rational design of copolymers incorporating this fluorinated monomer to achieve specific material properties.

Random and Alternating Copolymerization

Random copolymerization of fluoroalkyl acrylates with conventional non-fluorinated monomers is a common strategy to tailor the properties of the resulting polymer. rsc.org For this compound, it is anticipated that it can be copolymerized with a variety of monomers such as styrene, methyl methacrylate (B99206), and butyl acrylate (B77674) using free-radical polymerization techniques. The reactivity ratios of the comonomers will dictate the composition of the resulting copolymer. For instance, studies on the copolymerization of various fluoroalkyl acrylates with styrene have shown that the reactivity of the fluorinated monomer is influenced by the length of the spacer between the fluoroalkyl group and the ester functionality. zendy.io However, in many cases, the reactivity is comparable to their non-fluorinated counterparts. zendy.io

The determination of reactivity ratios (r1 and r2) is crucial for predicting the copolymer composition. These can be experimentally determined using methods like the Fineman-Ross and Kelen-Tüdos methods, followed by calculation of the Alfrey-Price Q and e values to characterize the monomer's reactivity and polarity. zendy.io For example, in the copolymerization of 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate with N,N-dimethylacrylamide, in situ 1H NMR analysis has been effectively used to determine the reactivity ratios by monitoring the consumption of each monomer over time. acs.org It is expected that similar methodologies could be applied to copolymerizations involving this compound.

Alternating copolymers of fluorinated and non-fluorinated monomers can be more challenging to synthesize and often require specific monomer pairs with strong electron-donating and electron-accepting characteristics. While less common for acrylates, certain fluorinated alkenes have shown a high tendency for alternation.

| Fluorinated Acrylate (M2) | r1 (Styrene) | r2 (Fluorinated Acrylate) | Method | Reference |

|---|---|---|---|---|

| 2-F-hexylethyl acrylate | Data not available | Data not available | Fineman-Ross, Kelen-Tüdos | zendy.io |

| 4-F-hexylbutyl acrylate | Data not available | Data not available | Fineman-Ross, Kelen-Tüdos | zendy.io |

| 6-F-hexylhexyl acrylate | Data not available | Data not available | Fineman-Ross, Kelen-Tüdos | zendy.io |

Block Copolymer Architectures

The synthesis of well-defined block copolymers containing a poly(this compound) segment can be achieved through controlled/"living" radical polymerization (CRP) techniques. magtech.com.cn These methods allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful CRP methods for fluorinated acrylates. fluorine1.ru

ATRP has been successfully employed for the polymerization of semi-fluorinated acrylates and methacrylates, yielding polymers with narrow molar mass distributions (Đ ≈ 1.1) and high end-group fidelity. escholarship.orgnih.govacs.orgescholarship.org This control enables the in-situ generation of chain-end functional homopolymers and diblock copolymers. escholarship.orgnih.govacs.orgescholarship.org

RAFT polymerization is another versatile technique for synthesizing block copolymers of fluorinated (meth)acrylates. fluorine1.ru The choice of the RAFT agent (chain transfer agent, CTA) is critical and depends on the nature of the monomer. fluorine1.ru This method has been used to create various block copolymer architectures, including diblock and triblock copolymers. nih.govfluorine1.rursc.org

The synthesis of an AB diblock copolymer would typically involve the polymerization of the first monomer to create a macro-chain transfer agent (macro-CTA) or a macroinitiator, which is then used to initiate the polymerization of the second monomer, in this case, this compound. nih.gov

| Polymerization Method | Monomers | Resulting Architecture | Key Features | Reference |

|---|---|---|---|---|

| Photomediated ATRP | Semi-fluorinated acrylates/methacrylates | Homopolymers, Diblock copolymers | Narrow molar mass distributions (Đ ≈ 1.1), High end-group fidelity | escholarship.orgnih.govacs.orgescholarship.org |

| RAFT Polymerization | Perfluorooctylethyl acrylate (PFOEA) | Block copolymers with PEO | Controlled synthesis in trifluorotoluene | fluorine1.ru |

| RAFT Polymerization | Pentafluorophenyl methacrylate (PFPMA) | Homopolymers | Low polydispersity (Mw/Mn < 1.3) | fluorine1.ru |

Graft Copolymer Synthesis and Functionalization

Graft copolymers featuring poly(this compound) side chains can be synthesized through various "grafting-from," "grafting-to," or "grafting-through" methodologies.

"Grafting-from" involves initiating the polymerization of this compound from active sites on a polymer backbone. This can be achieved by creating initiating sites along a polymer chain and then adding the fluorinated monomer. Surface-initiated polymerization is a specific example where the polymer chains are grown from a substrate surface. acs.orgnih.gov

"Grafting-to" involves the attachment of pre-synthesized poly(this compound) chains to a polymer backbone with reactive functional groups. nih.gov This method allows for better characterization of the grafted side chains before attachment.

"Grafting-through" involves the copolymerization of a macromonomer of poly(this compound) with other monomers.

Radiation-induced graft polymerization is another effective method for grafting fluorinated acrylates onto various substrates. This technique utilizes ionizing radiation to create radical sites on the substrate, which then initiate the polymerization of the monomer. google.com Furthermore, fluorinated polymers have been grafted onto ceramic membrane surfaces to modify their properties. acs.org

Initiator Systems and Their Influence on Polymerization Control

The choice of initiator is paramount in controlling the polymerization of this compound, influencing the polymer's molecular weight, polydispersity, and architecture.

Peroxide, Persulfate, and Azo Initiators

Conventional free-radical polymerization of fluoroalkyl acrylates is commonly initiated by thermal decomposition of peroxide, persulfate, or azo compounds. rsc.orgalfachemic.com

Peroxide initiators , such as benzoyl peroxide (BPO) and tert-butyl peroxide, generate free radicals upon heating and are effective for the polymerization of a wide range of vinyl monomers. nih.govresearchgate.net

Persulfate initiators , like potassium persulfate and ammonium persulfate, are water-soluble and are thus well-suited for emulsion or aqueous solution polymerizations. researchgate.netunited-initiators.com They possess a high oxidation potential. united-initiators.com

Azo initiators , such as 2,2'-azobisisobutyronitrile (AIBN), are widely used due to their first-order decomposition kinetics, which are largely unaffected by the solvent. synazo.defujifilm.comfujifilm.comalphalabs.co.ukotsukac.co.jp This predictability is advantageous for controlling the polymerization rate. otsukac.co.jp A variety of azo initiators are available with different solubilities and decomposition temperatures to suit specific polymerization conditions. fujifilm.com

| Initiator Type | Examples | Typical Polymerization Method | Key Characteristics | Reference |

|---|---|---|---|---|

| Peroxides | Benzoyl peroxide (BPO), tert-butyl peroxide | Bulk, Solution | Thermally decomposed to form free radicals | nih.govresearchgate.net |

| Persulfates | Potassium persulfate, Ammonium persulfate | Emulsion, Aqueous solution | Water-soluble, high oxidation potential | researchgate.netunited-initiators.com |

| Azo Compounds | 2,2'-azobisisobutyronitrile (AIBN), V-50 | Bulk, Solution, Aqueous (V-50) | Predictable first-order decomposition | synazo.defujifilm.comfujifilm.comalphalabs.co.ukotsukac.co.jp |

Photoredox and Electrochemical Initiation Methods

More advanced initiation techniques, such as photoredox and electrochemical methods, offer enhanced control over the polymerization process, often under milder reaction conditions.

Photoredox catalysis has emerged as a powerful tool for initiating controlled radical polymerizations of various monomers, including methacrylates, using visible light. researchgate.net This method allows for temporal control of the polymerization, which can be started and stopped by switching the light source on and off. researchgate.net Photomediated ATRP of semi-fluorinated (meth)acrylates has been demonstrated to be highly efficient, proceeding under UV irradiation with ppm concentrations of a copper(II) bromide catalyst. escholarship.orgnih.govacs.orgescholarship.org

Electrochemical methods can also be employed to initiate the polymerization of fluorinated monomers. rsc.org Electropolymerization of fluoro-aromatic compounds has been used to synthesize fluoro-functional conjugated polymers. rsc.org This technique allows for the direct formation of polymer films on an electrode surface. rsc.org

Microstructural Elucidation of Poly(this compound)

The microstructure of a polymer, including its tacticity and the sequence of monomer units in copolymers, significantly influences its physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the microstructure of fluoropolymers.

Due to the presence of fluorine atoms, 19F NMR spectroscopy is particularly powerful for analyzing the microstructure of polymers like poly(this compound). researchgate.net The chemical shifts of the fluorine nuclei are highly sensitive to their local chemical environment, providing detailed information about monomer sequencing in copolymers and the stereochemistry (tacticity) of the polymer chain. researchgate.net For example, 19F NMR has been used to determine the microstructure of poly(methyl α-fluoroacrylate) and various copolymers of fluorinated acrylates. researchgate.net

Tacticity refers to the stereochemical arrangement of chiral centers along the polymer chain. wikipedia.org The radical polymerization of fluoroalkyl acrylates can lead to polymers with varying degrees of syndiotacticity, isotacticity, or atacticity. cmu.edu The stereochemistry of the polymerization can be influenced by factors such as the reaction temperature, the solvent, and the monomer concentration. cmu.edu For instance, the polymerization of 1,1,1,3,3,3-hexafluoro-2-propyl acrylate (HFiPA) has been shown to produce polymers with higher syndiotacticity at lower temperatures and lower monomer concentrations. cmu.edu It is plausible that the polymerization of this compound could also be influenced by these parameters, allowing for some control over the tacticity of the resulting polymer.

Due to a lack of specific research data on the polymerization of this compound, a detailed article focusing solely on this compound cannot be generated at this time. Extensive searches have not yielded specific information regarding the regio- and stereoregularity, branching and cross-linking control, or polymerization in supercritical fluids and other non-conventional media for this particular monomer.

General principles of fluoroalkene polymerization suggest that the regioselectivity would be dictated by the electronic and steric effects of the perfluorinated group and the methyl ester group. The stereoregularity would likely be influenced by the polymerization method (e.g., radical, anionic) and conditions. Similarly, control over branching and cross-linking would depend on factors such as monomer concentration, temperature, and the potential for chain transfer reactions. Polymerization in supercritical fluids would be contingent on the solubility of the monomer and resulting polymer in the chosen medium, such as supercritical carbon dioxide.

However, without specific experimental data for this compound, any discussion would be purely speculative and would not meet the required standard of a scientifically accurate and informative article based on detailed research findings.

Therefore, the requested article on the "" with the specified outline cannot be provided.

Advanced Analytical and Spectroscopic Characterization of Methyl Perfluorobuten 3 Oate and Its Polymeric Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of Methyl perfluorobuten-3-oate and its polymers. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a singlet for the methyl (-OCH₃) protons. The chemical shift of these protons would likely appear around 3.7 ppm, similar to that observed in methyl stearate, due to the deshielding effect of the adjacent oxygen atom aocs.org. In the polymer, poly(this compound), the methoxy (B1213986) group protons would remain, though the peak might broaden due to the polymeric nature of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. The chemical shifts are significantly influenced by the presence of highly electronegative fluorine atoms libretexts.org. For this compound, distinct signals are expected for the carbonyl carbon, the olefinic carbons, the perfluorinated carbons, and the methyl carbon. The carbonyl carbon (C=O) is anticipated to resonate at the low-field end of the spectrum, typically in the range of 160-185 ppm youtube.com. The sp² hybridized carbons of the double bond would appear between 110 and 160 ppm libretexts.orgyoutube.com. Carbons bonded to fluorine will show characteristic splitting due to C-F coupling and will be shifted downfield blogspot.com. The methyl carbon is expected to appear at a higher field, around 50-60 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which spans about 800 ppm wikipedia.org. This wide dispersion helps in resolving signals from different fluorine environments within the molecule thermofisher.com. For this compound, distinct resonances are expected for the fluorine atoms at different positions on the perfluorobutenyl group. The chemical shifts are typically referenced to CFCl₃. For instance, CF₃ groups generally appear between -50 to -70 ppm, while -CF₂- groups can be found in a broader range from +80 to +140 ppm wikipedia.orgucsb.edu. The coupling between different fluorine nuclei (¹⁹F-¹⁹F coupling) provides valuable information about the connectivity of the fluorinated chain wikipedia.org.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | ~3.7 | Singlet | N/A |

| ¹³C (C=O) | 160 - 185 | Singlet | N/A |

| ¹³C (C=C) | 110 - 160 | Multiplets | J(C-F) |

| ¹³C (-CF₂-) | 100 - 130 | Multiplets | J(C-F) |

| ¹³C (-CF₃) | 115 - 125 | Quartet | ¹J(C-F) ~280-300 |

| ¹³C (-OCH₃) | 50 - 60 | Singlet | N/A |

| ¹⁹F (-CF=) | Varies | Multiplet | J(F-F) |

| ¹⁹F (-CF₂-) | +80 to +140 | Multiplet | J(F-F) |

| ¹⁹F (-CF₃) | -50 to -70 | Triplet | J(F-F) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying functional groups and probing the molecular structure of this compound and its polymers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A strong band in the region of 1720-1740 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. The C-F stretching vibrations typically give rise to very strong and complex absorptions in the 1100-1300 cm⁻¹ region researchgate.netcompoundchem.com. The C=C double bond stretching vibration is expected to appear around 1640 cm⁻¹ nih.gov. For the polymeric derivative, these characteristic peaks would persist, although they might broaden.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which might be weak in the IR spectrum, often gives a strong signal in the Raman spectrum nih.gov. The symmetric stretching of the C-F bonds would also be Raman active. In the case of poly(this compound), Raman spectroscopy can be used to study the polymer backbone and side-chain conformations imim.pl. For instance, changes in the Raman bands in the fingerprint region can provide insights into the crystallinity and molecular orientation of the polymer nih.gov.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Weak) |

| C=C Stretch | ~1640 (Medium) | ~1640 (Strong) |

| C-F Stretch | 1100 - 1300 (Very Strong, Complex) | 1100 - 1300 (Medium) |

| C-O Stretch | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |

| C-H Stretch (-OCH₃) | 2950 - 3000 (Medium) | 2950 - 3000 (Medium) |

Mass Spectrometry Techniques for Molecular Weight and End-Group Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for analyzing the end-groups of its polymeric derivatives. The NIST WebBook lists the molecular weight of this compound as 190.0681 g/mol , corresponding to the formula C₅H₃F₅O₂ nih.gov.

Electron ionization (EI) mass spectrometry of the monomer would likely lead to fragmentation. Common fragmentation patterns for methyl esters include the loss of the methoxy radical (•OCH₃) to give an acylium ion, [M-31]⁺, and McLafferty rearrangement if a gamma-hydrogen is available lcms.cz. For fluorinated compounds, fragmentation often involves the cleavage of C-C bonds in the fluorinated chain and can sometimes involve fluorine migration nih.govwell-labs.com.

For the polymer, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) MS can be used to determine the molecular weight distribution and to identify the end-groups. Tandem MS (MS/MS) experiments on the polymer oligomers can provide detailed structural information about the repeating units and the end-groups, which is crucial for understanding the polymerization mechanism nih.gov.

Table 3: Predicted Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 190 | [C₅H₃F₅O₂]⁺ (Molecular Ion) |

| 159 | [M - •OCH₃]⁺ |

| 131 | [M - •COOCH₃]⁺ |

| 69 | [CF₃]⁺ |

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination

For poly(this compound), XRD can be used to assess the degree of crystallinity. Semicrystalline fluoropolymers often exhibit both sharp diffraction peaks from the crystalline domains and a broad amorphous halo. The ordered packing of the perfluoroalkyl side chains can lead to the formation of crystalline lamellae researchgate.net.

Chromatographic Methods for Purity and Molecular Weight Distribution Assessment

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound, being a relatively small and volatile ester, is well-suited for GC-MS analysis. This technique can be used to assess the purity of the monomer and to identify any byproducts from its synthesis. The gas chromatogram would provide information on the retention time of the compound, while the mass spectrometer would provide its mass spectrum for identification nih.gov. The choice of the GC column is critical for achieving good separation, with polar columns often being used for esters nih.gov.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight distribution of polymers specificpolymers.com. For poly(this compound), SEC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The choice of solvent and column is crucial for the successful SEC analysis of fluorinated polymers. Solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used specificpolymers.com. The system is typically calibrated with polymer standards such as polystyrene or poly(methyl methacrylate) specificpolymers.com. Coupling SEC with detectors like multi-angle light scattering (MALS) can provide absolute molecular weight determination without the need for column calibration rsc.org.

Surface Sensitive Spectroscopies for Thin Films and Coatings

The surface properties of thin films and coatings derived from this compound and its polymeric derivatives are critical to their performance in various applications. Surface-sensitive spectroscopic techniques are indispensable for providing detailed information on the elemental composition, chemical structure, and molecular orientation at the outermost layers of these materials.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental and chemical state information from the top 1-10 nanometers of a material. acs.orgacs.org For thin films of poly(this compound), XPS is instrumental in confirming the presence and chemical environment of fluorine, carbon, and oxygen atoms.

Elemental Composition: High-resolution scans of the C 1s, O 1s, and F 1s regions allow for the determination of the surface elemental composition. Due to the low surface energy of fluorinated chains, a higher concentration of fluorine is often detected at the polymer-air interface compared to the bulk composition. acs.orgacs.org This surface enrichment is a key factor in the material's hydrophobicity and oleophobicity. researchgate.net

Chemical State Analysis: The binding energies of the photoelectrons are sensitive to the chemical environment of the atoms. Deconvolution of the high-resolution C 1s spectrum is particularly insightful, allowing for the identification of different carbon moieties within the polymer structure, such as C-C/C-H, C-O, C=O, and various C-F bonds (CF, CF2, CF3). Spectra are typically charge-corrected by setting the hydrocarbon C 1s peak to a standard binding energy of 285.0 eV. acs.org

Depth Profiling: Angle-resolved XPS (ARXPS) can be employed to non-destructively probe the elemental distribution as a function of depth. acs.orgacs.orgutl.pt By varying the take-off angle of the collected photoelectrons, information from different depths can be obtained, revealing the surface segregation of the perfluorinated side chains.

Table 1: Representative XPS C 1s Binding Energies for Fluorinated Acrylate (B77674) Polymers

| Functional Group | Binding Energy (eV) |

|---|---|

| C-C, C-H | 285.0 |

| C-O | 286.5 - 287.0 |

| C=O | 288.5 - 289.0 |

| C-F | 290.5 - 291.5 |

| CF₂ | 292.0 - 293.0 |

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is another surface-sensitive technique that probes the vibrational modes of molecules within the top few micrometers of a sample. piketech.com It is particularly useful for analyzing thin films and coatings without extensive sample preparation. piketech.comyoutube.com

For polymeric derivatives of this compound, ATR-FTIR spectra would be characterized by strong absorption bands corresponding to the various functional groups present in the molecule.

Characteristic Absorption Bands: The presence of the perfluorinated butyl group would give rise to intense absorption bands in the 1000-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations. researchgate.net The carbonyl group (C=O) of the ester will exhibit a strong absorption band around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible. researchgate.net

Table 2: Characteristic ATR-FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1740 |

| C-F Stretch | 1000 - 1300 |

| C-O Stretch (Ester) | 1100 - 1300 |

| CH₃ Bending | ~1450 and ~1380 |

The combination of XPS and ATR-FTIR provides a comprehensive understanding of the surface chemistry of thin films and coatings prepared from this compound and its polymers. XPS offers detailed elemental and chemical state information of the immediate surface, while ATR-FTIR provides complementary information about the functional groups present in the near-surface region. This detailed characterization is essential for correlating surface properties with material performance in advanced applications.

Theoretical and Computational Investigations of Methyl Perfluorobuten 3 Oate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide detailed information about the electron distribution, molecular orbital energies, and thermodynamic stability of methyl perfluorobuten-3-oate.

The electronic structure of this compound is heavily influenced by the presence of highly electronegative fluorine atoms. These atoms withdraw electron density, which significantly impacts the molecule's reactivity and electrostatic potential. The calculated electrostatic potential surface would likely show a region of high positive potential around the carbonyl carbon, making it susceptible to nucleophilic attack, and negative potential around the fluorine and oxygen atoms.

Energetic calculations can predict the relative stability of different isomers and conformers. For this compound, rotational barriers around the single bonds can be calculated to determine the most stable geometric arrangements.

Table 1: Predicted Electronic Properties of this compound Analogs

| Property | Predicted Value Range | Significance |

|---|---|---|

| Dipole Moment | 2.5 - 4.0 D | High polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -11 to -12 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -1 to -2 eV | Indicates the electron affinity and susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations of this compound in various environments (e.g., in vacuum, in a solvent, or in a polymer matrix) can reveal its conformational landscape.

By simulating the motion of the atoms over time, MD can identify the preferred conformations and the energy barriers between them. This is crucial for understanding the flexibility of the monomer, which in turn affects the properties of any resulting polymer. For instance, the rotational dynamics of the perfluorobutenyl group and the methyl ester group can be characterized, providing insights into the steric factors that influence polymerization.

Predictive Modeling of Reactivity and Selectivity

Computational models can be employed to predict the reactivity of this compound in various chemical reactions. Fukui functions and dual descriptors, derived from conceptual DFT, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the double bond is expected to be the primary site for radical addition during polymerization. Computational models can quantify the activation energy barriers for radical addition to either carbon of the double bond, thus predicting the regioselectivity of the polymerization process. Furthermore, the influence of the perfluorobutenyl group on the reactivity of the ester functionality can be assessed.

Computational Studies of Polymerization Kinetics and Thermodynamics

The polymerization of this compound can be modeled computationally to understand the kinetics and thermodynamics of the process. This includes predicting monomer reactivity ratios in copolymerization, as well as modeling the individual steps of polymer chain propagation and termination.

Monomer Reactivity Ratios Prediction

In copolymerization, monomer reactivity ratios (r1 and r2) determine the composition of the resulting copolymer. These ratios can be predicted using computational methods such as the Alfrey-Price Q-e scheme, which relies on parameters that can be estimated from quantum chemical calculations. More advanced methods involve the direct calculation of the activation energies for the four possible propagation reactions in a copolymerization system.

Table 2: Predicted Reactivity Ratios for Copolymerization of a Fluorinated Monomer (M1) with a Non-fluorinated Monomer (M2)

| System | r1 (Predicted) | r2 (Predicted) | Copolymer Type |

|---|---|---|---|

| This compound (M1) / Methyl Acrylate (B77674) (M2) | < 1 | > 1 | Likely random with higher incorporation of M2 |

Polymer Chain Propagation and Termination Modeling

Computational models can simulate the elementary steps of polymerization. The activation energy for the propagation step (addition of a monomer to the growing polymer chain radical) can be calculated to estimate the propagation rate constant. Similarly, the energetics of termination reactions, such as combination and disproportionation, can be evaluated to understand the factors controlling the molecular weight of the polymer.

Design of Novel Fluorinated Monomers and Polymers through Computational Chemistry

The insights gained from computational studies of this compound can be leveraged to design novel fluorinated monomers and polymers with tailored properties. By systematically modifying the chemical structure of the monomer in silico (e.g., by changing the length of the perfluoroalkyl chain or the nature of the ester group), computational chemistry can predict how these changes will affect the monomer's reactivity and the properties of the resulting polymer.

This computational pre-screening allows for the rational design of new materials with desired characteristics, such as enhanced thermal stability, specific optical properties, or improved chemical resistance, thereby accelerating the materials discovery process.

Functional Materials and Advanced Applications Derived from Poly Methyl Perfluorobuten 3 Oate

High-Performance Fluoropolymers for Extreme Environments

Fluoropolymers are renowned for their ability to withstand extreme conditions, including high temperatures, corrosive chemicals, and harsh weather. performanceplastics.comfluoron.comdaikinchemicals.com This resilience stems from the strong carbon-fluorine bond, one of the most stable in organic chemistry. pexco.com As a result, materials derived from poly(methyl perfluorobuten-3-oate) are well-suited for applications in industries such as aerospace, automotive, chemical processing, and electronics, where reliability under severe stress is paramount. performanceplastics.comdaikinchemicals.com

One of the primary applications of fluoropolymers like poly(this compound) is in the formulation of high-performance protective coatings. coatingsystems.com These coatings create a durable barrier that shields substrates from corrosion, chemical attack, and environmental degradation. ipccoatings.com Their exceptional chemical resistance makes them ideal for lining tanks, pipes, and valves in chemical processing plants and other industrial settings where exposure to corrosive substances is a concern. performanceplastics.comcoatingsystems.com

Fluoropolymer coatings also exhibit excellent weatherability, with high resistance to UV radiation, moisture, and temperature fluctuations. fluoron.compaint.org This makes them suitable for architectural applications, such as coatings for buildings and bridges, where long-term durability and color retention are essential. paint.orgaicoatings.com.au Furthermore, their non-stick properties facilitate easy cleaning and maintenance. performanceplastics.comptfecoatings.com

Key Properties of Fluoropolymer Protective Coatings:

| Property | Description |

| Chemical Resistance | Inert to a wide range of acids, bases, and solvents. performanceplastics.comrado-rubber.com |

| Thermal Stability | Can withstand a broad range of temperatures, from cryogenic lows to high-temperature environments. performanceplastics.comadtech.co.uk |

| UV Resistance | Highly resistant to degradation from ultraviolet radiation, making them suitable for outdoor applications. performanceplastics.compaint.org |

| Low Friction | Possess a low coefficient of friction, which can reduce wear and tear on moving parts. performanceplastics.comdaikinchemicals.com |

| Non-Stick Properties | Exhibit excellent release properties, preventing materials from adhering to the surface. performanceplastics.comptfecoatings.com |

| Electrical Insulation | Have good dielectric properties, making them useful for insulating electrical components. performanceplastics.comalfa-chemistry.com |

A defining characteristic of fluoropolymers is their low surface energy, which translates to excellent hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. ptfecoatings.comrsc.orgarmoloy.com This occurs because the fluorine atoms in the polymer structure create a surface that is not easily wetted by liquids. ptfecoatings.com As a result, water and oils bead up and roll off the surface, preventing absorption and making the material easy to clean. ptfecoatings.comnanoslic.com

This "easy-to-clean" or "self-cleaning" attribute is highly valuable in a variety of applications, from consumer products to industrial equipment. ptfecoatings.com For instance, coatings with these properties are used on electronic device screens to resist fingerprints and smudges, and in industrial settings to prevent the buildup of contaminants. nanoslic.com The low surface energy of poly(this compound) can be further enhanced through various surface modification techniques to create superhydrophobic surfaces. aip.org

Advanced Dielectric and Insulating Materials

Fluoropolymers, including poly(this compound), are excellent electrical insulators due to their low dielectric constant and high dielectric strength. alfa-chemistry.comdaikinchemicals.com The symmetrical structure of the polymer chain and the high electronegativity of the fluorine atoms contribute to these desirable electrical properties. daikinchemicals.com This makes them ideal for use in a wide range of electrical and electronic applications, such as wire and cable insulation, printed circuit boards, and components for high-frequency devices. daikinchemicals.comcasmocable.comfluoropolymer-resin.com

The electrical stability of fluoropolymers is maintained over a wide range of temperatures and frequencies. daikinchemicals.comptfe-machinery.com This reliability is crucial in demanding applications where consistent performance is essential, such as in aerospace and automotive electronics. toefco.comarkema.com Furthermore, their resistance to moisture and chemicals ensures the long-term integrity of the insulation. miracle.net.in

Electrical Properties of Fluoropolymers:

| Property | Value Range | Significance |

| Dielectric Constant | 2.1 - 2.6 (at 1 MHz) ptfe-machinery.comfluorotherm.com | Low value minimizes signal loss in high-frequency applications. casmocable.com |

| Dielectric Strength | 18 - 80 Volts/µm ptfe-machinery.comfluorotherm.com | High value indicates excellent insulating capability under high voltage stress. alfa-chemistry.com |

| Volume Resistivity | >1017 - >1018 ohm-cm ptfe-machinery.com | High resistivity prevents unintended current flow. alfa-chemistry.com |

Separation Membranes for Gas and Liquid Applications

The unique properties of fluoropolymers make them highly suitable for use in separation membranes. mdpi.comnih.gov These membranes can be engineered to allow the selective passage of certain molecules while blocking others, enabling a wide range of gas and liquid separations. mdpi.comgoogle.com In gas separation, fluoropolymer membranes are used to separate gases such as carbon dioxide from methane (B114726) in natural gas upgrading, and for nitrogen recovery from air. google.comdigitellinc.comchromistechnologies.com

In liquid separations, these membranes can be used for processes like desalination of water via reverse osmosis and the separation of organic mixtures. google.com The chemical and thermal stability of fluoropolymers allows these membranes to operate in harsh chemical environments and at elevated temperatures, which can be advantageous in many industrial processes. mdpi.comnih.gov The hydrophobicity of these materials is particularly useful in membrane distillation processes. nih.govmdpi.com

Specialty Elastomers and Rubbers

Fluorine-containing rubbers, or fluoroelastomers, are a class of synthetic rubbers that offer exceptional resistance to high temperatures, chemicals, and oils. hk-sibate.netlindepolymer.comjyfhxchem.com These materials are used in demanding sealing applications where other elastomers would fail, such as in the automotive, aerospace, and chemical industries. rado-rubber.comhk-sibate.netlindepolymer.com

Fluoroelastomers are used to make O-rings, seals, gaskets, and hoses that can withstand aggressive fuels, lubricants, and hydraulic fluids at elevated temperatures. rado-rubber.comhk-sibate.net They generally exhibit high tensile strength and good mechanical properties, although their elasticity may be lower than that of other rubbers. jyfhxchem.com The specific properties of a fluoroelastomer can be tailored by adjusting its chemical composition and curing process.

Typical Properties of Fluoroelastomers:

| Property | Description |

| High-Temperature Resistance | Can often be used continuously at temperatures up to 250°C and for shorter periods at even higher temperatures. hk-sibate.netjyfhxchem.com |

| Chemical Resistance | Excellent resistance to a wide range of chemicals, including petroleum-based oils, fuels, and solvents. hk-sibate.netlanjogroup.com |

| Weathering and Ozone Resistance | Highly resistant to degradation from weathering and ozone exposure. lanjogroup.com |

| Low Gas Permeability | Exhibit low permeability to gases, making them suitable for vacuum applications. rado-rubber.comlanjogroup.com |

Environmental Fate, Transport, and Degradation of Perfluorinated Esters

Environmental Distribution and Partitioning of Perfluorinated Esters

The distribution of perfluorinated compounds in the environment is widespread, with detections in various matrices including water, soil, sediment, and biota across the globe. nih.govtesisenred.net The partitioning behavior of these compounds is largely influenced by their chain length and functional groups.

Perfluorinated compounds can be transported over long distances in the atmosphere. nih.gov Unsaturated esters, in particular, may have relatively short atmospheric lifetimes due to their reactivity with atmospheric oxidants. researchgate.net Once deposited into aquatic or terrestrial systems, their distribution is governed by partitioning between water, soil, and sediment. Generally, longer-chain perfluorinated compounds tend to accumulate in sediment, while shorter-chain compounds are more likely to remain in the water column. tesisenred.net The presence of a double bond in compounds like methyl perfluorobuten-3-oate could influence its partitioning behavior, potentially making it more susceptible to degradation in certain environmental compartments.

The distribution of various perfluoroalkyl substances (PFAS) in a freshwater system is detailed in the table below, illustrating the tendency of different compounds to partition into water or sediment.

| Compound Class | Predominant Environmental Compartment | Reference |

| Long-chain PFAS | Sediment | tesisenred.net |

| Short-chain PFAS | Water | tesisenred.net |

This table provides a general overview of PFAS partitioning behavior.

Perfluorinated compounds are known to bioaccumulate in living organisms and can biomagnify through food webs. nih.govmdpi.com The bioaccumulation potential is often linked to the perfluoroalkyl chain length, with longer-chain compounds generally exhibiting higher bioaccumulation factors. mdpi.com While specific bioaccumulation data for this compound are not available, studies on other perfluorinated compounds in aquatic organisms have shown significant uptake. nih.gov The presence of these compounds in the food chain poses a potential risk to higher trophic level organisms, including humans. researcher.life

Below is a summary of bioaccumulation factors for select perfluorinated compounds in aquatic organisms.

| Compound | Organism | Bioaccumulation Factor (BAF) - log10 | Bioconcentration Factor (BCF) - L/kg | Reference |

| Perfluorooctanoic acid (PFOA) | Fish | > 3.0 | 6400-9700 | mdpi.com |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Fish | > 3.0 | 3300-8000 | mdpi.com |

| Perfluorodecanoic acid (PFDA) | Fish | > 3.0 | - | mdpi.com |

Data presented are for illustrative purposes for well-studied PFAS compounds and may not be representative of this compound.

Abiotic Degradation Pathways in Natural Systems

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of perfluorinated esters in the environment.

The hydrolysis of perfluorinated esters can lead to the formation of corresponding perfluorinated carboxylic acids and alcohols. The rate of hydrolysis can be influenced by pH and temperature. For some unsaturated perfluorinated compounds, the presence of a double bond can make them more susceptible to degradation. nih.govacs.org

Photolysis, or degradation by sunlight, can also be a significant removal pathway for some perfluorinated compounds in the atmosphere and surface waters. Studies on perfluoro-2-methyl-3-pentanone, a structurally related compound, have shown that its atmospheric lifetime is primarily determined by photolysis, estimated to be around one week. nih.govnih.govresearchgate.net This suggests that unsaturated perfluorinated esters like this compound may also undergo photolytic degradation.

Oxidative degradation, driven by reactions with hydroxyl radicals (OH) and chlorine atoms (Cl), is a key transformation process for many organic compounds in the atmosphere. researchgate.net Research on unsaturated hydrofluoroesters indicates that these compounds are readily degraded by atmospheric oxidants. researchgate.net This suggests that this compound is also likely to be susceptible to oxidative degradation in the atmosphere, limiting its long-range transport potential. In aquatic environments, advanced oxidation processes can also contribute to the degradation of perfluorinated compounds. bohrium.com

Biotic Transformation and Biodegradation Mechanisms

While many perfluorinated compounds are highly resistant to biodegradation, recent studies have shown that microbial transformation of some of these "forever chemicals" is possible. nih.govacs.org The presence of structural features such as double bonds can enhance the biodegradability of certain PFAS. nih.govacs.org

Research on unsaturated fluorinated carboxylic acids has demonstrated that α,β-unsaturation is a critical feature for their biotransformation under anaerobic conditions, proceeding through reductive defluorination and hydrogenation pathways. nih.govacs.org This finding is particularly relevant for this compound, which possesses a similar unsaturated structure. Furthermore, polyfluoroalkyl substances are generally more susceptible to microbial attack than their perfluoroalkyl counterparts. nih.gov Both bacteria and fungi have shown the potential to degrade certain PFAS species, although the mechanisms are still under investigation. nih.govnih.gov

Microbial Metabolism of Perfluorinated Esters

While once thought to be entirely resistant to biodegradation, evidence is emerging that some microorganisms have the capacity to transform certain per- and polyfluoroalkyl substances (PFAS). wisconsin.edu The biodegradation of polyfluorinated compounds is a developing field of study, with research indicating that complete defluorination is possible for some PFAS. nih.gov

Microbial degradation of fluorinated compounds is not a new concept; for instance, the soluble methane (B114726) monooxygenase from Methylosinus trichosporium OB3b can defluorinate trifluoroethylene. nih.gov However, the metabolism of more complex perfluorinated esters is less understood. For many polyfluorinated compounds, direct cleavage of the C-F bond is unlikely. Instead, metabolic activation of adjacent atoms can make the C-F bond more susceptible to cleavage. mdpi.com

Recent studies have identified specific bacteria and microbial consortia capable of defluorinating PFAS. nih.gov For example, some microbial colonies cultured from PFAS-contaminated environments have shown the ability to grow in the presence of high concentrations of perfluorooctanoic acid (PFOA), suggesting a potential for degradation. wisconsin.edu The genus Pseudomonas has demonstrated notable efficiency in degrading various PFAS compounds. researchgate.net While specific studies on this compound are limited, the existing research on other perfluorinated compounds provides a foundation for understanding its potential microbial fate. The ester linkage in this compound may serve as a potential site for initial microbial attack, leading to the formation of perfluorinated carboxylic acids and methanol.

Table 1: Microbial Species Involved in PFAS Biotransformation

| Microbial Species/Consortium | PFAS Compound(s) Studied | Key Findings |

| Pseudomonas plecoglossicida | Various PFAS | High degradation efficiency observed. researchgate.net |

| Methylosinus trichosporium OB3b | Trifluoroethylene | Catalyzes defluorination. nih.gov |

| Pseudomonas species OCY4 and OCW4 | 8:2 Fluorotelomer alcohol (FTOH) | Transformed 8:2 FTOH, possibly via cometabolism. nih.gov |

| Microbial colonies from contaminated sites | Perfluorooctanoic acid (PFOA) | Tolerated and potentially degraded high concentrations of PFOA. wisconsin.edu |

Enzymatic Degradation Processes

The enzymatic cleavage of the carbon-fluorine bond is exceptionally challenging due to its high bond dissociation energy. nih.gov However, enzymes are known to react with compounds containing single C-F bonds, such as fluoroacetate, which is detoxified by a specific hydrolytic defluorinating enzyme. nih.gov

For more complex perfluorinated compounds, direct enzymatic defluorination is less common. Instead, enzymes may act on other parts of the molecule, initiating a degradation cascade. For perfluorinated esters, esterase enzymes could potentially hydrolyze the ester bond. This initial step would break down this compound into a perfluorinated butenoic acid and methanol. The subsequent degradation of the resulting perfluorinated acid would then depend on other enzymatic machinery capable of handling fluorinated compounds.

Research into enzymes that can directly cleave C-F bonds is ongoing. While purified enzymes that catalyze the defluorination of perfluorinated compounds have not yet been reported, insights from whole-cell studies and chemical degradation experiments are guiding this research. nih.gov For instance, laccase from Agaricus bisporus, in the presence of a mediator, has been shown to effectively degrade PFOA through a combination of decarboxylation, free radical reactions, and reductive defluorination. researchgate.net This suggests that oxidative enzymes could play a role in the degradation of persistent perfluorinated compounds.

Advanced Remediation Technologies for Contaminated Media

The widespread contamination of soil and water with PFAS necessitates the development of effective remediation technologies. This section reviews advanced methods for removing perfluorinated esters and related compounds from environmental media.

Adsorption and Filtration Methods

Adsorption is a widely used and effective method for removing perfluorinated compounds from aqueous solutions. researchgate.net Various adsorbent materials have been investigated for their efficacy in capturing PFAS.

Activated Carbon: Granular activated carbon (GAC) is a common adsorbent for PFAS removal. nih.gov The hydrophobic perfluorinated tail of the molecules interacts strongly with the surface of the activated carbon. The effectiveness of adsorption is influenced by the chain length and functional group of the PFAS. nih.gov

Ion Exchange Resins: Anion exchange resins have shown high adsorption capacities for anionic PFAS like PFOA and perfluorooctane sulfonate (PFOS). mdpi.com

Bio-based Sorbents: Materials like aminated rice husks and chitosan-based composites have been developed as cost-effective alternatives to commercial sorbents. researchgate.netmdpi.com These materials can be functionalized to enhance their adsorption capacity for PFAS. researchgate.net

Novel Adsorbents: Other materials, such as zeolites and carbon nanotubes, have also been explored for their potential to adsorb perfluorinated compounds. nih.govmdpi.com

The efficiency of these methods depends on several factors, including the specific properties of the adsorbent, the chemical structure of the PFAS, and the composition of the contaminated water (e.g., pH, ionic strength, presence of organic matter). researchgate.netmdpi.com

Table 2: Comparison of Adsorption Capacities of Different Adsorbents for Selected PFCs

| Adsorbent | Perfluorinated Compound | Maximum Adsorption Capacity (mg/g) | Reference |

| Anion Resin A532E | PFOA | 142.1 | mdpi.com |

| Anion Resin A532E | PFOS | 260.5 | mdpi.com |

| Chitosan/F-COF | PFOA | 6177.1 | mdpi.com |

| Chitosan/F-COF | PFOS | 8307.1 | mdpi.com |

| Aminated Rice Husk | PFOA | 2.49 mmol/g | researchgate.net |

| Aminated Rice Husk | PFOS | 2.65 mmol/g | researchgate.net |

Chemical and Biological Treatment Approaches

In addition to physical removal methods, chemical and biological treatments are being developed to degrade perfluorinated compounds.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation (O3/H2O2), generate highly reactive hydroxyl radicals that can break down organic pollutants. nih.gov Other AOPs that have shown success in degrading PFAS include electrochemical oxidation, activated persulfate oxidation, and photocatalysis. researchgate.net These methods can lead to the stepwise degradation of long-chain PFAS into shorter-chain compounds, and ultimately to fluoride (B91410) ions and carbon dioxide. mdpi.com

Chemical Reduction: Reductive methods using reagents like nickel-iron have been shown to catalyze the reduction and subsequent defluorination of PFOA. nih.gov

Bioremediation: As discussed in section 8.3.1, bioremediation utilizes microorganisms to break down contaminants. While still an emerging field for PFAS, research into identifying and engineering microbes and enzymes with enhanced degradative capabilities is a promising area. researchgate.net The transformation of PFAS precursors through biodegradation is a known pathway in wastewater treatment plants. researchgate.net

The choice of treatment approach often depends on the concentration and type of PFAS present, as well as the characteristics of the contaminated site. researchgate.net

Regulatory Science and Environmental Policy Implications

The growing awareness of the environmental and health risks associated with PFAS has led to increased regulatory action globally.

In the United States, the Environmental Protection Agency (EPA) has the authority to regulate PFAS under several statutes, including the Toxic Substances Control Act (TSCA) and the Safe Drinking Water Act (SDWA). nih.gov The EPA has established National Primary Drinking Water Regulations (NPDWRs) for six PFAS, including PFOA and PFOS, setting legally enforceable Maximum Contaminant Levels (MCLs). itrcweb.orgepa.gov The agency has also finalized a Significant New Use Rule (SNUR) to prevent the manufacturing or processing of inactive PFAS without EPA review. sourceintelligence.comepa.gov

Under TSCA, manufacturers and importers of PFAS are subject to reporting requirements. sourceintelligence.com The EPA has also taken action to regulate the import of articles containing certain long-chain PFAS as surface coatings. epa.gov

In Europe, the European Chemicals Strategy aims to ban all PFAS except for those deemed essential to society. nih.gov

These regulatory actions reflect a global trend towards stricter control of PFAS to mitigate their environmental impact. The continuous development of analytical methods to detect a wider range of PFAS and the ongoing research into their fate and toxicity will likely lead to further refinement of environmental policies.

Catalysis in the Context of Methyl Perfluorobuten 3 Oate Chemistry

Role of Catalysts in the Synthesis of Methyl perfluorobuten-3-oate

Information regarding the specific catalysts employed in the industrial or laboratory synthesis of this compound is not detailed in the available resources. Typically, the synthesis of fluorinated esters can involve several catalytic approaches, such as esterification of a corresponding perfluorinated carboxylic acid or its derivative. This process often utilizes acid catalysts. Another potential route is the catalytic carbonylation of a suitable perfluoroalkene in the presence of methanol. However, without specific studies on this compound, any discussion on catalyst types, mechanisms, and efficiency remains speculative.

Catalytic Polymerization of this compound

The catalytic polymerization of this compound has not been described in the available literature. Generally, the polymerization of fluorinated alkenes can be initiated by radical, anionic, or cationic catalysts. The choice of catalyst would depend on the electronic nature of the monomer. Given the electron-withdrawing nature of the perfluoroalkyl and ester groups, radical or anionic polymerization might be feasible routes. Research in this area would typically investigate the influence of different catalysts on the polymer's molecular weight, polydispersity, and microstructure.

This compound as a Ligand or Substrate in Organometallic Catalysis

There is no available information on the use of this compound as a ligand or a substrate in organometallic catalysis. In principle, the double bond and the ester functional group could coordinate to a metal center, allowing it to act as a ligand. As a substrate, it could potentially undergo various organometallic-catalyzed reactions, such as hydroformylation, hydrogenation, or cross-coupling reactions. However, no such studies have been found.

Catalytic Transformations of Poly(this compound)